PhAc-D-Tyr(Et)-OH
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Overview
Description
PhAc-D-Tyr(Et)-OH, also known as phenylacetyl-D-tyrosine ethyl ester, is a synthetic peptide derivative. This compound is characterized by the presence of a phenylacetyl group attached to the N-terminal of D-tyrosine, which is further bonded to an ethyl group. It is commonly used in various scientific research fields due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PhAc-D-Tyr(Et)-OH typically involves the following steps:
Protection of Functional Groups: The amino and carboxyl groups of D-tyrosine are protected using suitable protecting groups such as tert-butyloxycarbonyl (Boc) and methyl ester, respectively.
Phenylacetylation: The protected D-tyrosine is then reacted with phenylacetic acid in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the phenylacetyl-D-tyrosine intermediate.
Esterification: The intermediate is then subjected to esterification with ethanol in the presence of an acid catalyst like sulfuric acid to form phenylacetyl-D-tyrosine ethyl ester.
Deprotection: Finally, the protecting groups are removed under acidic or basic conditions to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used to carry out the synthesis in industrial reactors.
Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization to obtain high-purity this compound.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity, potency, and safety for use in research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
PhAc-D-Tyr(Et)-OH undergoes various chemical reactions, including:
Oxidation: The phenylacetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Phenylacetic acid derivatives.
Reduction: Phenylacetyl-D-tyrosine alcohol.
Substitution: Various substituted phenylacetyl-D-tyrosine derivatives.
Scientific Research Applications
PhAc-D-Tyr(Et)-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cellular signaling pathways and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel pharmaceuticals and biotechnological products.
Mechanism of Action
PhAc-D-Tyr(Et)-OH exerts its effects through various molecular targets and pathways:
Molecular Targets: It interacts with specific receptors and enzymes involved in cellular signaling.
Pathways: It modulates pathways related to cell growth, differentiation, and apoptosis, thereby influencing various biological processes.
Comparison with Similar Compounds
PhAc-D-Tyr(Et)-OH can be compared with other similar compounds such as:
Phenylacetyl-D-tyrosine methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
Phenylacetyl-L-tyrosine ethyl ester: Similar structure but with L-tyrosine instead of D-tyrosine.
Phenylacetyl-D-tyrosine: Lacks the ester group, making it less lipophilic.
Uniqueness
This compound is unique due to its specific combination of phenylacetyl and ethyl ester groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2R)-3-(4-ethoxyphenyl)-2-[(2-phenylacetyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-2-24-16-10-8-15(9-11-16)12-17(19(22)23)20-18(21)13-14-6-4-3-5-7-14/h3-11,17H,2,12-13H2,1H3,(H,20,21)(H,22,23)/t17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSANZJOBLZNKU-QGZVFWFLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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